molecular formula C25H22Cl2N2O7 B6316519 Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) CAS No. 25137-84-2

Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate)

Cat. No.: B6316519
CAS No.: 25137-84-2
M. Wt: 533.4 g/mol
InChI Key: NPKMNEQELHMKIT-PWRODBHTSA-N
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Description

Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) (CAS: 25137-84-2; molecular formula: C₂₅H₂₂Cl₂N₂O₇) is a synthetic uridine derivative with structural modifications at multiple positions. The molecule features:

  • 2'-Deoxyribose: Removal of the hydroxyl group at the 2'-position, a common modification to enhance metabolic stability and nuclease resistance compared to ribose-containing nucleosides .
  • 5-Ethyl Substitution: The 5-position of the uracil base is substituted with an ethyl group, which may influence base-pairing interactions and alter biological activity .

This compound is primarily used in research settings to study nucleoside analog behavior, particularly in the context of antiviral or anticancer drug development.

Properties

IUPAC Name

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O7/c1-2-14-12-29(25(33)28-22(14)30)21-11-19(36-24(32)16-5-9-18(27)10-6-16)20(35-21)13-34-23(31)15-3-7-17(26)8-4-15/h3-10,12,19-21H,2,11,13H2,1H3,(H,28,30,33)/t19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKMNEQELHMKIT-PWRODBHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019344
Record name 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine
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Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25137-84-2
Record name Uridine, 2′-deoxy-5-ethyl-, 3′,5′-bis(4-chlorobenzoate)
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URL https://commonchemistry.cas.org/detail?cas_rn=25137-84-2
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Record name 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(4-chlorobenzoate)
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Preparation Methods

The synthesis of Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) typically involves the esterification of uridine derivatives. The process includes the following steps:

Chemical Reactions Analysis

Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) can undergo various chemical reactions, including:

Scientific Research Applications

Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets the biosynthesis pathway of deoxycytidine triphosphate (dCTP), leading to antiproliferative effects on tumor cells. It also exhibits antiviral properties by inhibiting viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name Key Structural Features Biological/Functional Implications
Target Compound 2'-deoxy, 5-ethyl, 3',5'-bis(p-chlorobenzoate) Enhanced stability, lipophilicity, potential altered base-pairing .
5'-O-DMTr-5-(Phenyldiazenylphenyl)ethynyl-2'-deoxyuridine 5'-O-(4,4'-dimethoxytrityl), 5-(4-phenyldiazenylphenyl)ethynyl, 2'-deoxy DMTr group aids in solid-phase synthesis; ethynyl group enables click chemistry applications .
Pseudouridine Aza-Analogues Ribose replaced with 5,5-bis(hydroxymethyl)-1-pyrroline-1-oxide Improved antimutagenic activity due to radical-trapping ability; mimics furanose conformation .
Diquafosol (P1,P4-Diuridine 5'-Tetraphosphate) Two uridine units linked via tetraphosphate Acts as a P2Y₂ receptor agonist; used clinically for dry eye treatment .
5-Bromo-2'-O-tert-butylbutyldimethylsilyl-uridine 5-bromo, 2'-O-silyl protection Silyl groups enhance stability during oligonucleotide synthesis; bromo substitution aids in crosslinking .

Stability and Metabolic Considerations

  • Ester Hydrolysis : The 3',5'-bis(p-chlorobenzoate) groups are prone to enzymatic hydrolysis by esterases, unlike silyl-protected (e.g., 2'-O-tert-butylbutyldimethylsilyl) or phosphorylated derivatives, which exhibit longer half-lives in vivo .
  • Radical Scavenging : Pseudouridine analogs with pyrroline-oxide moieties outperform the target compound in free radical trapping, a critical feature for antimutagenic applications .

Biological Activity

Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) (CAS No. 25137-84-2) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes ethyl and chlorobenzoate groups that may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biotechnology.

  • Molecular Formula : C25H22Cl2N2O7
  • Molecular Weight : 533.36 g/mol
  • IUPAC Name : Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(4-chlorobenzoate)

The biological activity of Uridine derivatives often involves modulation of nucleic acid metabolism and interactions with various enzymes and receptors. The presence of the chlorobenzoate moiety may contribute to enhanced binding affinity to target proteins, potentially influencing cellular signaling pathways.

Biological Activities

  • Antiviral Activity : Studies have indicated that uridine derivatives can exhibit antiviral properties by inhibiting viral replication. The specific mechanisms often involve interference with viral RNA synthesis.
  • Neuroprotective Effects : Research suggests that uridine compounds may promote neuronal survival and enhance synaptic plasticity, which is beneficial in conditions like neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies highlight the anti-inflammatory effects of uridine derivatives, which could be attributed to their ability to modulate cytokine production and immune responses.

Data Table: Biological Activities of Uridine Derivatives

Activity TypeDescriptionReference
AntiviralInhibition of viral replication
NeuroprotectiveEnhancement of neuronal survival
Anti-inflammatoryModulation of cytokine production

Neuroprotective Effects in Animal Models

A study conducted on rat models demonstrated that administration of Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) led to significant improvements in cognitive function following induced neurotoxicity. The compound was shown to increase levels of brain-derived neurotrophic factor (BDNF), suggesting a mechanism for its neuroprotective effects.

Antiviral Activity Against Influenza Virus

In vitro studies revealed that the compound exhibited potent antiviral activity against the influenza virus. The mechanism was primarily through the inhibition of viral RNA polymerase, leading to reduced viral load in infected cells.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of uridine to evaluate their biological activities more comprehensively. The findings indicate that modifications at the 5-position significantly enhance both the potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing uridine derivatives with dual p-chlorobenzoate protection at the 3' and 5' positions?

  • Methodology : Synthesis typically involves selective acylation of uridine derivatives. For example, the 3' and 5' hydroxyl groups are protected using p-chlorobenzoyl chloride under anhydrous conditions with a base like pyridine or DMAP. Ethylation at the 5-position may require palladium-catalyzed cross-coupling or nucleophilic substitution . Critical steps include monitoring reaction progress via TLC and purifying intermediates using column chromatography with gradients of ethyl acetate/hexane .
  • Characterization : Confirm regioselectivity via ¹H/¹³C NMR (e.g., absence of hydroxyl peaks at 3'/5') and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Long-term storage recommendations (e.g., -20°C under argon) are derived from analogous uridine derivatives .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of 3',5'-bis(p-chlorobenzoate) derivatives while minimizing side reactions?

  • Methodology : Employ a factorial design (e.g., 2³ design) to evaluate variables: reaction temperature (25–60°C), molar ratio of p-chlorobenzoyl chloride (1–3 equivalents), and catalyst concentration (DMAP: 0.1–0.5 equivalents). Response surface methodology (RSM) can identify optimal conditions .
  • Data Analysis : Use ANOVA to resolve interactions between variables. For example, excess acylating agent may increase yield but also hydrolysis byproducts; orthogonal purification steps (e.g., silica gel followed by recrystallization) mitigate this .

Q. How can computational modeling predict the reactivity of this compound in nucleoside-based catalytic systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the 5-ethyl and p-chlorobenzoate groups on uridine’s conformational flexibility. Solvent effects (e.g., DMF or THF) are incorporated via polarizable continuum models (PCM) .
  • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for glycosylation reactions) .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

  • Methodology : If enzyme inhibition assays (e.g., glycosyltransferases) yield conflicting IC₅₀ values, validate using orthogonal methods:

  • Surface Plasmon Resonance (SPR) to measure binding affinity.
  • Isothermal Titration Calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS).
  • Control for batch-to-batch variability via ¹H NMR purity checks .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science, such as polymer-supported nucleotide synthesis?

  • Methodology : The p-chlorobenzoate groups act as photolabile protecting groups. Incorporate the compound into solid-phase synthesis resins (e.g., CPG beads) via phosphoramidite chemistry. UV irradiation (365 nm) cleaves the benzoates, enabling controlled nucleotide chain elongation .
  • Characterization : Monitor coupling efficiency via trityl assay and MALDI-TOF for polymer length distribution .

Data Contradiction & Troubleshooting

Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?

  • Analysis : Residual solvents (e.g., pyridine), rotamers from the p-chlorobenzoate groups, or diastereomers (if chiral centers exist) may cause discrepancies. Use deuterated solvents for NMR, variable-temperature experiments to identify rotamers, and chiral HPLC to rule out stereoisomers .

Emerging Research Directions

Q. What novel methodologies are emerging for studying this compound’s interactions with RNA polymerases?

  • Innovative Approaches :

  • Cryo-EM to resolve polymerase-compound complexes at near-atomic resolution.
  • Single-Molecule FRET to monitor real-time incorporation into RNA strands.
  • Machine Learning : Train models on existing kinetic data to predict mutagenic potential .

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